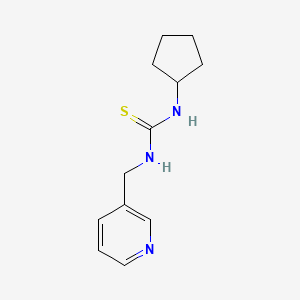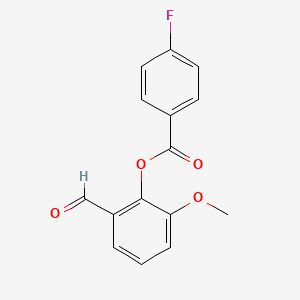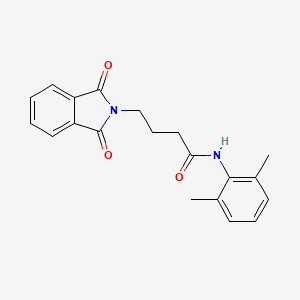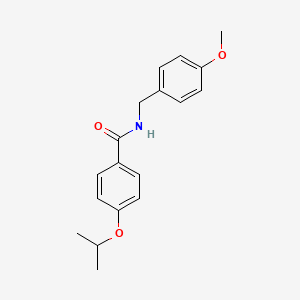![molecular formula C16H22N2O2 B5780181 N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CPI-455, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in gene expression regulation.
Mechanism of Action
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide acts as a BET inhibitor by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and other transcription factors. This results in the inhibition of gene transcription and subsequent downregulation of oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine production. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit viral replication by targeting the host cell machinery required for viral replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its specificity for BET proteins, which reduces the potential for off-target effects. However, one of the limitations of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide, including the investigation of its potential therapeutic applications in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to optimize the synthesis and formulation of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide to improve its solubility and bioavailability. Finally, the development of more potent and selective BET inhibitors based on the structure of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide may lead to the discovery of novel therapeutics for a wide range of diseases.
Synthesis Methods
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide involves several steps, including the reaction of 4-methylbenzenecarboximidamide with 3-cyclopentylpropanoic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide.
Scientific Research Applications
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have potential therapeutic applications in several disease conditions, including cancer, inflammatory disorders, and viral infections. Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide can inhibit the growth of cancer cells by blocking the expression of oncogenes and inducing apoptosis. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit the replication of several viruses, including the Zika virus.
properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-9-14(10-7-12)16(17)18-20-15(19)11-8-13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWKEGWPRNMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

